molecular formula C24H30N2O4 B5528797 4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE

4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE

Cat. No.: B5528797
M. Wt: 410.5 g/mol
InChI Key: LYOMNIBWARIBRS-UHFFFAOYSA-N
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Description

4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE is a complex organic compound featuring a morpholine ring Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts are common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, altering the compound’s properties.

Mechanism of Action

The mechanism of action of 4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE involves its interaction with specific molecular targets. It acts by inhibiting selective norepinephrine reuptake, affecting neurotransmitter levels in the brain . This mechanism is crucial for its potential therapeutic applications in neuropsychiatric and neurodegenerative disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE stands out due to its unique combination of a morpholine ring and a complex polycyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(7a-morpholin-4-yl-9,10,11,11a-tetrahydro-8H-benzo[a]oxanthren-5-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-2-6-19-18(5-1)20(25-9-13-27-14-10-25)17-21-23(19)29-22-7-3-4-8-24(22,30-21)26-11-15-28-16-12-26/h1-2,5-6,17,22H,3-4,7-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOMNIBWARIBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)OC3=C(O2)C=C(C4=CC=CC=C43)N5CCOCC5)N6CCOCC6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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